molecular formula C16H11N3O4 B2911442 5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide CAS No. 332119-10-5

5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide

Cat. No.: B2911442
CAS No.: 332119-10-5
M. Wt: 309.281
InChI Key: SMYJGEILXVHRBD-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide is a heterocyclic compound featuring a furan core substituted at the 5-position with a 2-nitrophenyl group. The carboxylic acid moiety at the 2-position of the furan is functionalized as a pyridin-3-ylamide. This structure combines electron-withdrawing (nitro group) and hydrogen-bonding (amide and pyridine) functionalities, making it relevant in medicinal chemistry and materials science . The compound is commercially available with 98% purity, though its CAS number remains undisclosed, suggesting it may be a novel or specialized derivative .

Properties

IUPAC Name

5-(2-nitrophenyl)-N-pyridin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-16(18-11-4-3-9-17-10-11)15-8-7-14(23-15)12-5-1-2-6-13(12)19(21)22/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYJGEILXVHRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide is a chemical compound with the molecular formula C16H11N3O4 . Santa Cruz Biotechnology sells this compound, catalog number sc-336650, while catalog number sc-336650A represents the same compound in a different quantity .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, the bioactivity of related compounds can provide insight.

Antioxidant Activity:

  • Thiazolidin-4-ones, which share structural similarities, have demonstrated potential in breast cancer research . Several derivatives were more active than ascorbic acid, with IC50 values ranging from 9.18–32.43 µg/mL .
  • A specific derivative, Compound 6, containing a (furan-2-ylmethyl)imino substituent, exhibited significant antioxidant activity (IC50 = 9.18 µg/mL) compared to ascorbic acid (IC50 = 40 µg/mL) .
  • However, a compound with two electron-withdrawing groups (NO2 and Cl) in the benzene ring showed the lowest antioxidant activity, with an IC50 of 32.43 µg/mL .

Monoamine Oxidase Inhibition:

  • 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one (PPIT) has demonstrated antioxidant and reducing activity . It can also selectively inhibit the activity of the cerebral MAO-B isoform at concentrations of 200 µM or greater but does not inhibit the MAO-A isoform .

Comparison with Similar Compounds

5-(3-Nitrophenyl)furan-2-carbaldehyde (PI-15508)

Structural Differences :

  • Substituent Position : The nitro group is at the 3-position (meta) on the phenyl ring, versus 2-position (ortho) in the target compound.
  • Functional Group : A carbaldehyde replaces the pyridin-3-ylamide, altering polarity and reactivity.

Physicochemical Properties :

5-(Methoxycarbonyl)furan-2-carboxylic acid (MCFC)

Structural Differences :

  • Substituents : MCFC features a methoxycarbonyl group at the 5-position instead of the 2-nitrophenyl group.
  • Functionalization : The carboxylic acid is unmodified, lacking the pyridin-3-ylamide moiety.

Physicochemical Properties :

  • Polarity : The ester group in MCFC reduces polarity compared to the nitro and amide groups in the target compound, impacting solubility in organic vs. aqueous media.

5-(Carbamoylmethyl)furan-2-carboxylic Acid Derivatives

Nomenclature and Substituent Effects:

  • As per IUPAC guidelines (), carbamoyl-containing derivatives (e.g., 5-(carbamoylmethyl)furan-2-carboxylic acid) prioritize amino and oxo descriptors over "carbamoyl" for terminal chains. This contrasts with the target compound’s systematic pyridin-3-ylamide naming .

Functional Group Comparison :

  • Carbamoyl derivatives exhibit hydrogen-bonding via NH₂ and C=O groups, similar to the target compound’s amide.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Substituent Position Functional Groups CAS No. Purity
5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide C₁₆H₁₁N₃O₄ 5-(2-nitrophenyl) Carboxylic acid, pyridin-3-ylamide Not available 98%
5-(3-Nitrophenyl)furan-2-carbaldehyde C₁₁H₇NO₄ 5-(3-nitrophenyl) Carbaldehyde 13148-43-1 97%
5-(Methoxycarbonyl)furan-2-carboxylic acid C₇H₆O₅ 5-(methoxycarbonyl) Carboxylic acid, ester Not provided N/A

Biological Activity

5-(2-Nitrophenyl)furan-2-carboxylic acid pyridin-3-ylamide, with the CAS number 332119-10-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C16_{16}H11_{11}N3_3O4_4
  • SMILES Notation : O=C(c1ccc(o1)c1ccccc1N+[O-])Nc1cccnc1

This structure includes a nitrophenyl group and a pyridinylamide moiety, which are believed to contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors for certain enzymes, particularly those involved in cancer cell proliferation.
  • Antimicrobial Properties : Similar furan derivatives have been reported to inhibit bacterial swarming and swimming at low concentrations, suggesting potential antimicrobial applications .

Biological Activity Data

A summary of key biological activities and findings related to this compound is presented in the table below:

Activity Concentration Effect Reference
Antimicrobial13 nmol L1^{-1}Significant inhibition of swarming
Enzyme Inhibition (KIF18A)VariesInduces mitotic cell arrest in cancer
HDAC InhibitionIC5050 valuesComparable activity to SAHA

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives similar to 5-(2-Nitrophenyl)furan-2-carboxylic acid effectively inhibited the swarming behavior of Pseudomonas collierea at specific concentrations. This finding suggests that such compounds could be developed into antimicrobial agents targeting bacterial motility .

Case Study 2: Cancer Treatment Potential

Research on heteroaryl amides indicated that compounds like 5-(2-Nitrophenyl)furan-2-carboxylic acid exhibit inhibitory effects on KIF18A, a protein implicated in cancer cell division. Inhibition of KIF18A has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines, making it a viable target for therapeutic intervention .

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